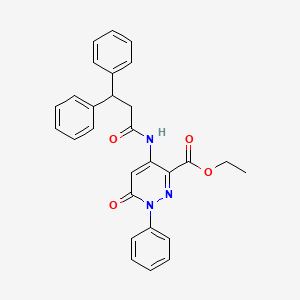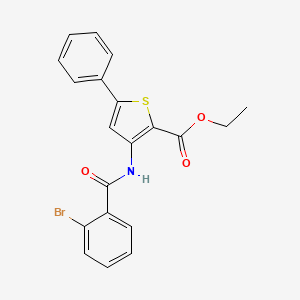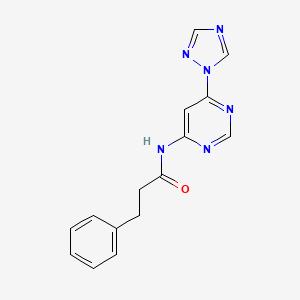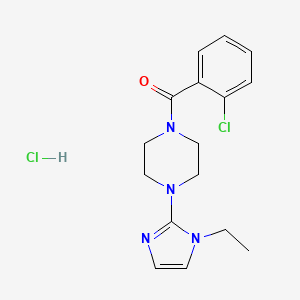![molecular formula C16H13F6N3O2 B2528909 N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide CAS No. 120093-15-4](/img/no-structure.png)
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide, also known as HPPH, is a fluorescent dye that has been used in scientific research for various applications. HPPH is a promising photosensitizer for photodynamic therapy (PDT) due to its high quantum yield and absorption in the red region of the electromagnetic spectrum.
Mécanisme D'action
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide involves the generation of ROS upon activation by light. The ROS generated can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. The selectivity of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide for cancer cells is due to the preferential uptake of the dye by cancer cells compared to normal cells.
Biochemical and Physiological Effects
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide has been shown to have minimal toxicity in vitro and in vivo studies. The dye is rapidly cleared from the body, with the majority of the dye excreted in the urine. N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide has also been shown to have minimal phototoxicity, which is a significant advantage for its use in PDT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is its high quantum yield and absorption in the red region of the electromagnetic spectrum, which makes it an ideal photosensitizer for PDT. N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide also has minimal toxicity, making it suitable for use in vivo studies. However, one of the limitations of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide in scientific research. One area of research is the development of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide-based nanocarriers for targeted drug delivery. Another area of research is the use of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide in combination with other therapies such as chemotherapy and immunotherapy to enhance the efficacy of cancer treatment. Additionally, the development of new N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide derivatives with improved solubility and bioavailability is an area of active research.
Conclusion
In conclusion, N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is a promising fluorescent dye that has been extensively used in scientific research for various applications. The dye has high quantum yield and absorption in the red region of the electromagnetic spectrum, making it an ideal photosensitizer for PDT. N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide has minimal toxicity and phototoxicity, making it suitable for use in vivo studies. However, the low solubility of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide in aqueous solutions is a limitation that needs to be addressed. There are several future directions for the use of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide in scientific research, including the development of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide-based nanocarriers and new derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide involves the reaction of 4-methoxybenzamide with 2-aminopyridine in the presence of hexafluoroisopropanol (HFIP) and triethylamine. The resulting product is then purified using column chromatography to obtain the pure N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide. The yield of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is typically around 50%.
Applications De Recherche Scientifique
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide has been extensively used in scientific research for various applications. One of the most promising applications is in photodynamic therapy (PDT) for the treatment of cancer. N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is a potent photosensitizer that can be activated by light to generate reactive oxygen species (ROS) that can destroy cancer cells. N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide has also been used as a fluorescent probe for imaging and detection of cancer cells.
Propriétés
Numéro CAS |
120093-15-4 |
|---|---|
Nom du produit |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide |
Formule moléculaire |
C16H13F6N3O2 |
Poids moléculaire |
393.289 |
Nom IUPAC |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H13F6N3O2/c1-27-11-7-5-10(6-8-11)13(26)25-14(15(17,18)19,16(20,21)22)24-12-4-2-3-9-23-12/h2-9H,1H3,(H,23,24)(H,25,26) |
Clé InChI |
OVJYVSSTQVUDLJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC=N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)


![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)



![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)



![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)